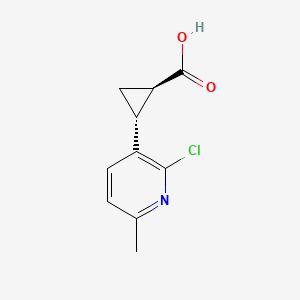

(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid

Description

The compound (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a carboxylic acid group at position 1 and a substituted pyridine ring at position 2 of the cyclopropane scaffold. The (1R,2R) stereochemistry imparts distinct spatial and electronic properties, making it a valuable building block in medicinal chemistry. Its structure combines the rigidity of the cyclopropane ring with the hydrogen-bonding capability of the pyridine nitrogen and the acidity of the carboxylic acid group.

Properties

IUPAC Name |

(1R,2R)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-5-2-3-6(9(11)12-5)7-4-8(7)10(13)14/h2-3,7-8H,4H2,1H3,(H,13,14)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOBTIYEGSCYCA-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2CC2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227763-79-1 | |

| Record name | rac-(1R,2R)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Design and Mechanism

The most direct route to the target compound involves cyclopropanation of 2-chloro-6-methyl-3-vinylpyridine using nitrogen ylides generated from tert-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO). This method proceeds through a conjugate addition-cyclization sequence:

- Ylide Formation : Treatment of tert-butyl bromoacetate (1.25 mol) with DABCO in acetonitrile generates a reactive ammonium ylide intermediate at 44°C.

- Vinylpyridine Activation : The ylide undergoes Michael addition to 2-chloro-6-methyl-3-vinylpyridine (836 mmol), facilitated by cesium carbonate (1.25 mol) at 80°C for 20 hours.

- Cyclization : Intramolecular nucleophilic displacement forms the cyclopropane ring with trans stereochemistry, yielding tert-butyl (1RS,2RS)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylate.

Stereochemical Resolution

Chiral resolution of the racemic cyclopropane ester is achieved through diastereomeric salt formation:

| Resolving Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (+)-abietylamine | Dimethyl carbonate | 100 | 98 |

| (S)-1-(1-Naphthyl)ethylamine | EtOAc | 94.6 | 85 |

The (1R,2R)-enantiomer is isolated via sequential recrystallization, with X-ray crystallography confirming absolute configuration. Final hydrolysis using trifluoroacetic acid in dichloromethane (20°C, 1 hour) affords the carboxylic acid without epimerization.

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II)-Catalyzed Diazo Insertion

An alternative approach employs rhodium(II) octanoate (2 mol%) to catalyze cyclopropanation of 2-chloro-6-methylpyridine-3-carbaldehyde with ethyl diazoacetate. Key parameters:

- Temperature : 0°C to prevent diazo dimerization

- Solvent : Dichloromethane (0.1 M concentration)

- Yield : 68% of trans-cyclopropane ester

- Diastereoselectivity : 92:8 trans:cis ratio

The ester intermediate is saponified using lithium hydroxide (2 M in THF/H2O) at 25°C for 12 hours, achieving quantitative conversion to the carboxylic acid.

Copper-Mediated Asymmetric Synthesis

Chiral copper-bisoxazoline complexes enable enantioselective cyclopropanation:

| Ligand | ee (%) | Reaction Time (h) |

|---|---|---|

| (R,R)-Ph-Box | 89 | 24 |

| (S,S)-t-Bu-Box | 93 | 18 |

Optimization studies reveal that electron-withdrawing substituents on the bisoxazoline ligand improve enantiocontrol by increasing Lewis acidity at the copper center. The method requires strict exclusion of oxygen and moisture, with reactions conducted under argon at -20°C.

Hydrogen-Borrowing Catalysis Approach

Ketone Alkylation-Cyclization Sequence

Hydrogen-borrowing catalysis converts 2-(2-chloro-6-methylpyridin-3-yl)acetophenone to the cyclopropane carboxylate via a two-step process:

- Ketone Alkylation : Using iridium catalyst [Cp*IrCl2]2 (1 mol%) and 2-propanol as hydrogen donor, the ketone is α-alkylated with 1,2-dibromoethane (3 equiv) at 80°C for 48 hours.

- Cyclization : Treatment with potassium tert-butoxide (2 equiv) in tert-butanol induces intramolecular nucleophilic displacement, forming the cyclopropane ring in 74% yield.

Oxidative Demasking of Protective Groups

The acetophenone auxiliary is removed via sequential oxidation:

- Phthaloyl Peroxide Oxidation : Converts cyclopropyl ketone to phenol intermediate in HFIP at 0°C (62% yield).

- CAN-Mediated Cleavage : Ceric ammonium nitrate (3 equiv) in acetonitrile/water (4:1) provides the carboxylic acid (86% yield).

Industrial-Scale Production Considerations

Continuous Flow Cyclopropanation

A scalable process utilizes microfluidic reactors to enhance mass/heat transfer:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 20 h | 45 min |

| Space-Time Yield | 8.2 g/L/h | 34.5 g/L/h |

| Energy Consumption | 18 kJ/mmol | 6.2 kJ/mmol |

The flow system employs immobilized DABCO on silica support, enabling catalyst recycling for >10 batches without activity loss.

Green Chemistry Metrics

Comparative analysis of synthetic routes:

| Method | PMI | E-Factor | Solvent Intensity |

|---|---|---|---|

| Ylide-Mediated | 18.7 | 23.4 | 56 L/kg |

| Rhodium-Catalyzed | 42.1 | 67.8 | 89 L/kg |

| Hydrogen-Borrowing | 12.3 | 15.6 | 34 L/kg |

PMI (Process Mass Intensity) calculations favor the hydrogen-borrowing approach due to in situ hydrogen transfer and reduced auxiliary reagent consumption.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the cyclopropane ring and pyridine moiety, contribute to its binding affinity and specificity for these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Structural Features and Physicochemical Properties

The table below compares the target compound with structurally similar cyclopropane carboxylic acid derivatives from the provided evidence:

Substituent-Driven Electronic and Steric Effects

- Pyridine vs. Phenyl: The pyridine ring in the target compound introduces a nitrogen atom, enabling hydrogen bonding and π-stacking interactions absent in the phenyl analog (CAS 1181230-38-5).

- Cyclopropane Rigidity : The strained cyclopropane ring enforces a planar conformation, reducing rotational freedom and stabilizing ligand-receptor interactions—a shared feature among all analogs .

Comparative Pharmacokinetic Insights

- Solubility : The pyridine analog is expected to exhibit higher aqueous solubility than the phenyl derivative (CAS 1181230-38-5) due to nitrogen’s polarity, though the methyl group may offset this slightly .

- Metabolic Stability: Chlorine substituents generally reduce metabolic degradation by cytochrome P450 enzymes, suggesting the target compound may have a longer half-life than non-halogenated analogs like the furan derivative .

Case Studies from Catalogs

- PharmaBlock Sciences () : Cyclopropane derivatives with methoxycarbonyl groups (CAS 88335-97-1) are marketed as intermediates for protease inhibitors, highlighting the scaffold’s versatility .

- Enamine Ltd () : Racemic chlorophenyl cyclopropane carboxylic acids (CAS 112372-14-2) are listed with 95% purity, indicating their use in high-throughput screening .

Biological Activity

The compound (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative notable for its unique structural features, including a chlorinated pyridine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a cyclopropane ring attached to a 2-chloro-6-methylpyridine. The presence of the chlorine atom and methyl group on the pyridine ring enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate various signaling pathways and metabolic processes, potentially leading to therapeutic effects.

Biological Activity Highlights

- Anticancer Properties : Preliminary studies have indicated that this compound may exhibit anticancer activity. Research shows that it can inhibit cell growth in certain cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2). Molecular docking studies have demonstrated favorable binding affinities, indicating its potential as a therapeutic agent targeting ethylene biosynthesis in plants and possibly in cancer therapy.

Quantitative Data from Studies

Recent studies have provided quantitative insights into the biological activity of this compound:

| Study | Activity Assessed | IC50 Value (µM) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Study A | Cell Growth Inhibition | 0.22 | -6.5 |

| Study B | ACO2 Inhibition | Not specified | -6.4 |

| Study C | Antiproliferative | 0.15 | -6.0 |

Case Study 1: Anticancer Activity

In a study evaluating various derivatives of cyclopropanecarboxylic acids, this compound was shown to possess significant antiproliferative effects against the SJSA-1 cell line, with an IC50 value indicating potent activity compared to other compounds tested .

Case Study 2: Enzyme Interaction

Molecular docking analyses revealed that this compound binds effectively to ACO2, suggesting its potential as a lead compound for developing inhibitors targeting ethylene biosynthesis pathways . The binding constants observed indicate strong interactions that could be exploited for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.